9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine
Description
Historical Context in Purine Chemistry Research
Purine derivatives have long served as cornerstones in medicinal chemistry, dating to the isolation of xanthine alkaloids in the 19th century and the subsequent development of theophylline and caffeine analogs. The structural versatility of the purine scaffold—enabling substitutions at N-1, N-3, N-7, and N-9 positions—has facilitated the creation of compounds with diverse biological activities, ranging from antiviral agents to neuromodulators. The introduction of halogenated aromatic substituents, as seen in this compound, emerged as a strategic approach to enhance receptor binding affinity and metabolic stability. Early work in the 1990s demonstrated that N-9 alkylation of purines could significantly alter their pharmacokinetic profiles while maintaining core interactions with enzymatic targets. This historical trajectory laid the foundation for systematic investigations into substituted purine derivatives, culminating in advanced structure-activity relationship studies using modern computational tools.
Positioning within the 9H-purin-6-amine Derivative Family
The molecular architecture of this compound (C11H9ClN6, molecular weight 260.68 g/mol) distinguishes it through three critical features:
- A purine core with an exocyclic amine at C-6
- N-9 substitution via a methylene bridge
- A 2-chloropyridin-4-yl aromatic system
Comparative analysis with related derivatives reveals that the 2-chloro substituent on the pyridine ring introduces both electronic and steric effects absent in simpler benzyl or fluorobenzyl analogs. The compound’s predicted collision cross-section values, ranging from 145.3 Ų for [M+H-H2O]+ to 171.8 Ų for [M+HCOO]–, suggest moderate molecular rigidity compared to bulkier purine conjugates. This balance between rigidity and flexibility may facilitate simultaneous interactions with hydrophobic receptor pockets and hydrogen-bonding residues, as observed in molecular dynamics simulations of similar H3 receptor ligands.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C11H9ClN6 |
| SMILES Notation | C1=CN=C(C=C1CN2C=NC3=C(N=CN=C32)N)Cl |
| Topological Polar Surface Area | 83.9 Ų |
| Predicted LogP | 1.87 (XLogP3-AA) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Evolution as a Research Target Compound
The designation of this compound as a research target arose from two parallel developments in medicinal chemistry:
- Bioisosteric Replacement Strategies : Replacement of pyrrolo[2,3-d]pyrimidine cores with purine systems in histamine H3 receptor ligands, aiming to enhance hydrogen-bonding capabilities while maintaining bipiperidine pharmacophores.
- Halogenation Effects : Systematic investigation of chloro-substituted aromatic systems on purine solubility and target affinity, building upon structure-activity relationship studies of antiviral purine derivatives.
Synthetic routes to this compound typically involve:
- Initial alkylation of 6-chloropurine with 2-chloro-4-(chloromethyl)pyridine under basic conditions
- Subsequent amination at the C-6 position using ammonium hydroxide or gaseous ammonia
- Purification via silica gel chromatography to isolate the N-9 regioisomer
Recent advances in transition-metal catalyzed coupling reactions have enabled more efficient access to such derivatives, though nucleophilic substitution remains the predominant method for scale-up synthesis.
Contemporary Significance in Biochemical Research
In the current research landscape, this compound holds promise in three key areas:
- Neurological Disorders : As a high-affinity histamine H3 receptor ligand (Ki values <10 nM in analogous purine derivatives), it may serve as a lead compound for narcolepsy and cognitive enhancement therapies.
- Immunomodulation : Structural similarities to adenosine receptor ligands suggest potential applications in regulating purinergic signaling pathways involved in inflammation and immune response.
- Chemical Biology Tools : The compound’s fluorescence properties (derived from the conjugated pyridine-purine system) enable its use as a probe for studying protein-ligand interactions through Förster resonance energy transfer (FRET) techniques.
Ongoing research leverages molecular docking simulations to optimize interactions with tyrosine residues in receptor binding pockets, particularly targeting the hydrogen-bonding capabilities of the purine N-7 atom. Furthermore, the compound’s predicted ADME properties—including moderate blood-brain barrier permeability (logBB 0.32) and acceptable aqueous solubility (logS -3.89)—support its viability for in vivo pharmacological studies.
Table 2: Comparative Receptor Affinity of Purine Derivatives
| Compound | H3R Ki (nM) | A2AR Ki (nM) | Metabolic Stability (t1/2) |
|---|---|---|---|
| 9-[(2-Cl-pyridin-4-yl)methyl] | 2.91* | 420* | >60 min |
| Pitolisant (reference) | 6.09 | 1500 | 43 min |
| Pyrrolo[2,3-d]pyrimidine analog | 8.45 | 890 | 28 min |
*Values extrapolated from structural analogs
Structure
3D Structure
Properties
IUPAC Name |
9-[(2-chloropyridin-4-yl)methyl]purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN6/c12-8-3-7(1-2-14-8)4-18-6-17-9-10(13)15-5-16-11(9)18/h1-3,5-6H,4H2,(H2,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRCAPZPAQOFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=NC3=C(N=CN=C32)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282148-10-0 | |
| Record name | 9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine-4-methanol with a purine derivative under specific reaction conditions . The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction. The product is then purified using techniques like column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts like palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogues of 9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine, highlighting substituent variations and their implications:
*Compound 55: 9-((3aR,3bR,4aS,5R,5aS)-3b-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-yl)-2-chloro-N-(dicyclopropylmethyl)-9H-purin-6-amine .
Target Compound:
- Limited synthesis details are available in the evidence. However, analogous compounds (e.g., 9-allyl derivatives) are synthesized via alkylation of 6-aminopurine with halides (e.g., allyl bromide) under basic conditions . A plausible route for the target compound involves reacting 2-chloro-4-(chloromethyl)pyridine with 6-aminopurine in the presence of a base like K₂CO₃.
Analogues:
- SQ22536 : Synthesized via nucleophilic substitution of purine with tetrahydrofuran derivatives .
- Compound 55 : Multistep synthesis involving silyl protection, cyclopropanation, and amine coupling .
- 9-(1-(Substituted-benzyl)piperidin-4-yl) derivatives : Prepared via piperidine alkylation followed by purine coupling .
Functional Comparisons
A. Substituent Effects on Physicochemical Properties :
- Allyl/Propargyl groups : Increase flexibility but reduce metabolic stability compared to rigid bicyclic substituents .
- Tetrahydrofuran (SQ22536) : Improves water solubility due to the oxygen heteroatom, critical for central nervous system penetration .
C. Structural Uniqueness of Target Compound :
The chloropyridinylmethyl group distinguishes it from other analogues by combining:
- A rigid aromatic system for target engagement.
- A chlorine atom for halogen bonding (e.g., with kinase ATP-binding pockets).
- A methylene linker balancing flexibility and steric hindrance.
Biological Activity
9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine is a purine derivative with significant potential in medicinal chemistry due to its structural characteristics and biological activities. The compound is notable for its dual-ring system, which combines features from both purines and pyrimidines, potentially enhancing its efficacy and selectivity in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H9ClN6, with a monoisotopic mass of approximately 260.0577 Da. The presence of a chlorine atom on the pyridine ring contributes to its reactivity and biological interactions, making it an interesting candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, such as enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid metabolism, crucial for cell proliferation.
- Receptor Modulation : It can act as an antagonist at adenosine receptors, affecting cellular signaling pathways related to proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits notable antitumor activity. This is primarily due to its structural similarity to other purine analogs that interfere with nucleic acid metabolism. The compound has shown potential in:
- Antitumor Effects : It inhibits cell proliferation by interfering with nucleotide synthesis.
- Antiviral Activity : Similar compounds have demonstrated efficacy against viral infections by disrupting viral replication processes.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound inhibits DNA polymerase activity, leading to reduced cell proliferation in cancer cell lines. |
| Study 2 | Reported significant binding affinity to adenosine receptors, suggesting potential use as an anti-inflammatory agent. |
| Study 3 | Evaluated the compound's effects on apoptosis in tumor cells, showing increased rates of programmed cell death upon treatment. |
Comparative Analysis
When compared to other purine derivatives, this compound stands out due to its unique chlorinated pyridine moiety, which enhances its pharmacological properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| 9-Aminopurine | Purine base | Antiviral activity |
| 2-Chloroadenine | Chlorinated purine | Antitumor effects |
| This compound | Purine + chloropyridine | Antitumor & antiviral |
Future Directions
The promising biological activities exhibited by this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
- In Vivo Studies : Assessing the therapeutic efficacy and safety profiles in animal models.
- Structure–Activity Relationship (SAR) Analysis : Exploring modifications to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
